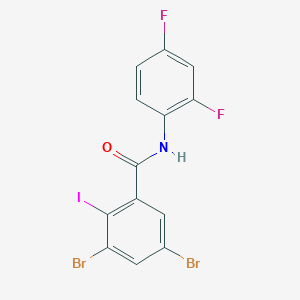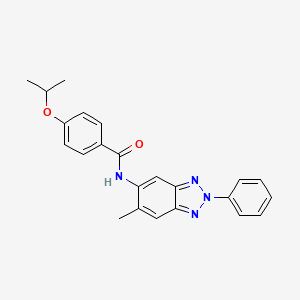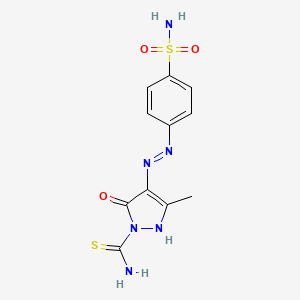![molecular formula C13H10ClNO B12452642 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol CAS No. 6272-16-8](/img/structure/B12452642.png)
4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is a Schiff base compound, characterized by the presence of an imine group (-C=N-) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Esters or ethers
Applications De Recherche Scientifique
4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, enhancing its biological activity. The compound can also interact with cellular components, leading to the disruption of microbial cell walls or inhibition of enzyme activity, contributing to its antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol
- 4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenol
- 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxyphenyl
Uniqueness
4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is unique due to the presence of the 2-chlorophenyl group, which enhances its antimicrobial and antifungal properties compared to similar compounds. The specific substitution pattern on the phenyl ring also contributes to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
6272-16-8 |
|---|---|
Formule moléculaire |
C13H10ClNO |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-9,16H |
Clé InChI |
UXMPGVPZJQOWAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)

![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)



![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)

